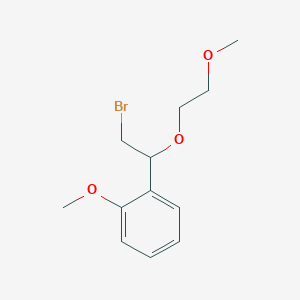
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methoxybenzene is an organic compound with a complex structure that includes bromine, methoxy, and ethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methoxybenzene typically involves the reaction of 2-methoxyethanol with bromoethane in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the ethoxy group is introduced to the bromoethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of 1-(2-hydroxy-1-(2-methoxyethoxy)ethyl)-2-methoxybenzene.
Oxidation: Formation of 1-(2-bromo-1-(2-methoxyethoxy)ethyl)-2-methoxybenzoic acid.
Reduction: Formation of 1-(2-ethyl-1-(2-methoxyethoxy)ethyl)-2-methoxybenzene.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methoxybenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methoxybenzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy and ethoxy groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 2-Bromoethyl methyl ether
- 1-Bromo-2-methoxyethane
Comparison: 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methoxybenzene is unique due to the presence of both methoxy and ethoxy groups, which enhance its solubility and reactivity compared to similar compounds. The combination of these functional groups allows for a broader range of chemical reactions and applications .
Eigenschaften
Molekularformel |
C12H17BrO3 |
|---|---|
Molekulargewicht |
289.16 g/mol |
IUPAC-Name |
1-[2-bromo-1-(2-methoxyethoxy)ethyl]-2-methoxybenzene |
InChI |
InChI=1S/C12H17BrO3/c1-14-7-8-16-12(9-13)10-5-3-4-6-11(10)15-2/h3-6,12H,7-9H2,1-2H3 |
InChI-Schlüssel |
IMJNFTSXHOLJCB-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC(CBr)C1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


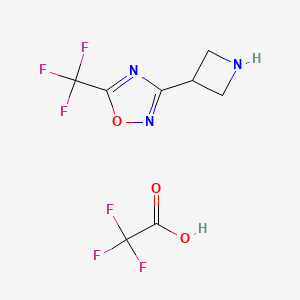
![1-{3-[(Trimethylsilyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B15302314.png)
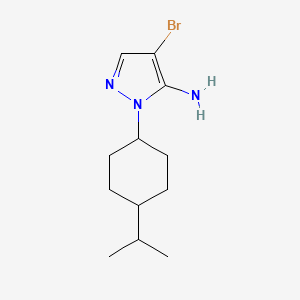
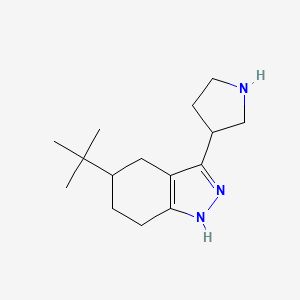
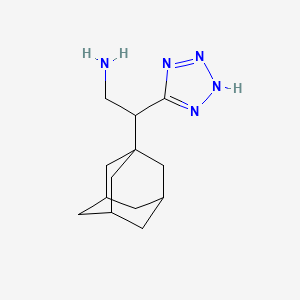
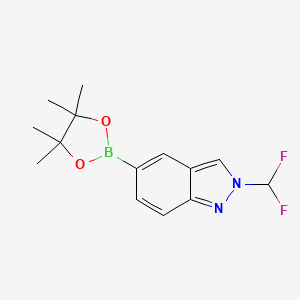
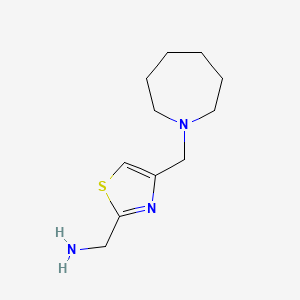
![4-Azaspiro[2.5]octan-6-amine](/img/structure/B15302371.png)
![4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15302376.png)
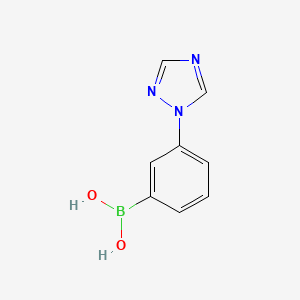
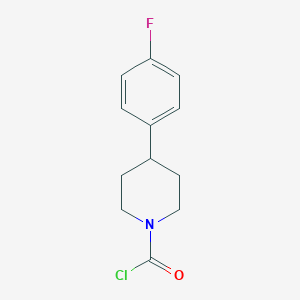
![5-[[(2S)-2-amino-2-phenyl-ethyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15302388.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B15302401.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(1,3-thiazol-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B15302411.png)
